molecular formula C16H14O4 B186198 2-Oxo-2-phenylethyl 4-methoxybenzoate CAS No. 55153-14-5

2-Oxo-2-phenylethyl 4-methoxybenzoate

Cat. No. B186198
CAS RN: 55153-14-5
M. Wt: 270.28 g/mol
InChI Key: WJSACUUGEGVGCB-UHFFFAOYSA-N
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Description

“2-Oxo-2-phenylethyl 4-methoxybenzoate” is a chemical compound with the molecular formula C16H14O4 . It is also known by other names such as “2-Oxo-2-phenylethyl 4-methylbenzoate” and "Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “2-(2-oxo-2-phenylethyl)-4H-chromen-4-one” involved the use of 2-hydroxyacetophenone, -4 H -chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane . The reaction was monitored by thin layer chromatography (TLC, 254 nm) and after completion, the resulting mixture was cooled to room temperature, then poured into ice water and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “2-Oxo-2-phenylethyl 4-methoxybenzoate” can be analyzed based on its molecular formula C16H14O4 . The average mass is 270.280 Da and the monoisotopic mass is 270.089203 Da .

Scientific Research Applications

  • Anticonvulsant and Neuroprotective Effects : A study by Hassan, Khan, and Amir (2012) discussed the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, including a compound similar to 2-Oxo-2-phenylethyl 4-methoxybenzoate, and evaluated their anticonvulsant and neuroprotective effects. One compound, in particular, showed promising results as an effective anticonvulsant with neuroprotective effects, suggesting potential applications in epilepsy treatment and brain health preservation Hassan, Khan, & Amir, 2012.

  • Luminescence and Energy Transfer in Lanthanide Methoxybenzoates : Research by Zhuravlev et al. (2011) explored Europium and Terbium ortho-, meta-, and para-methoxybenzoates, investigating their structural peculiarities, luminescence, and energy transfer. This study is significant for materials science, particularly in the development of organic light emitting diodes (OLEDs), as these compounds can potentially enhance the luminescence efficiency in such devices Zhuravlev et al., 2011.

  • Antioxidant, Spectroscopic, and Nonlinear Optical Properties : Medetalibeyoglu (2021) conducted a study on the synthesis, antioxidant activity, and various physical properties of a compound structurally related to 2-Oxo-2-phenylethyl 4-methoxybenzoate. This research provides insights into its potential applications in developing antioxidant agents and materials with nonlinear optical properties, which are important in photonics and telecommunications Medetalibeyoglu, 2021.

  • Interactions with Enzyme Systems : Bernhardt, Erdin, Staudinger, and Ullrich (1973) studied the interactions of substrates, including compounds like 4-methoxybenzoate, with a purified enzyme system from Pseudomonas putida. This research has implications in understanding the metabolic pathways and enzyme-substrate interactions in microbiology Bernhardt et al., 1973.

properties

IUPAC Name

phenacyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-9-7-13(8-10-14)16(18)20-11-15(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSACUUGEGVGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342840
Record name 2-Oxo-2-phenylethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylethyl 4-methoxybenzoate

CAS RN

55153-14-5
Record name 2-Oxo-2-phenylethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Choi - 2021 - search.proquest.com
Organic solar cells (OSCs) have attracted attention as enabling technologies for renewable energy with advantages such as low cost, solution processability, and flexibility. Polymer-…
Number of citations: 0 search.proquest.com
FF Koothradan, A Suresh Babu… - The Journal of …, 2022 - ACS Publications
Functionalization of carboxylic acids using sulfoxonium ylides in the presence of [VO(acac) 2 ] as a catalyst is reported. The usual carbene source, diazo compounds, failed to produce α-…
Number of citations: 11 pubs.acs.org

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